![molecular formula C9H15NO2 B2531817 Methyl 5-azaspiro[3.4]octane-8-carboxylate CAS No. 2385257-78-1](/img/structure/B2531817.png)

Methyl 5-azaspiro[3.4]octane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

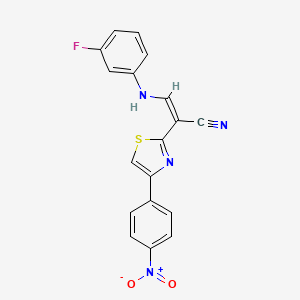

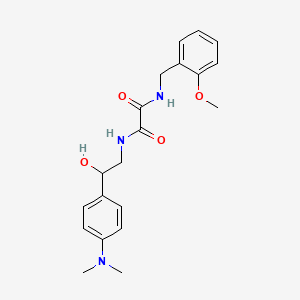

The synthesis of spirocyclic compounds related to Methyl 5-azaspiro[3.4]octane-8-carboxylate involves several key steps and methodologies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the target compound, was achieved through alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Similarly, the [3+2] cycloaddition of methylenelactams with nitrones resulted in the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing a method that could potentially be adapted for the synthesis of Methyl 5-azaspiro[3.4]octane-8-carboxylate . Additionally, the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate led to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are structurally similar to the target compound .

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 5-azaspiro[3.4]octane-8-carboxylate is characterized by the presence of spirocyclic frameworks. The envelope conformations of the isoxazolidine rings in the synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives indicate that the substituents can adopt pseudo-axial or pseudo-equatorial positions, which could influence the physical and chemical properties of these molecules .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds similar to Methyl 5-azaspiro[3.4]octane-8-carboxylate has been explored in various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a related compound, was shown to react with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This demonstrates the potential reactivity of the target compound in the presence of reagents that react with active methylene groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Methyl 5-azaspiro[3.4]octane-8-carboxylate are not detailed in the provided papers, the studies on related compounds offer insights into the properties that could be expected. The pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed that these compounds did not display central nervous system activity, but one analogue exhibited potent dopamine agonist activity . This suggests that the target compound may also possess unique biological activities that could be of interest in pharmacological studies.

Applications De Recherche Scientifique

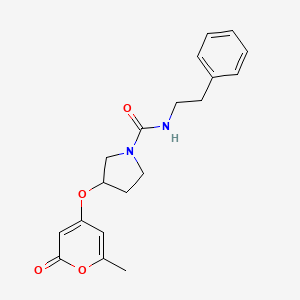

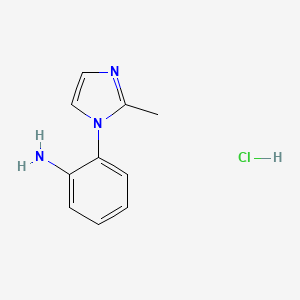

Heterospirocyclic Compounds as Dipeptide Synthons

The synthesis of heterospirocyclic compounds, including those related to methyl 5-azaspiro[3.4]octane-8-carboxylate, has been investigated for their utility as novel dipeptide synthons. These compounds have shown promise in peptide synthesis, acting as dipeptide building blocks. For example, Giovanni Suter and colleagues synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, demonstrating its application in the synthesis of complex peptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This highlights the potential of such spirocyclic compounds in the efficient construction of peptide-based structures (Suter et al., 2000).

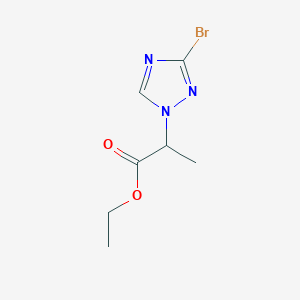

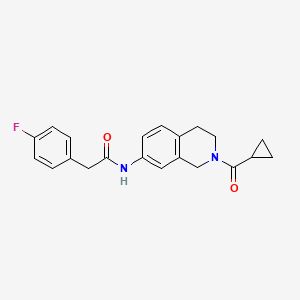

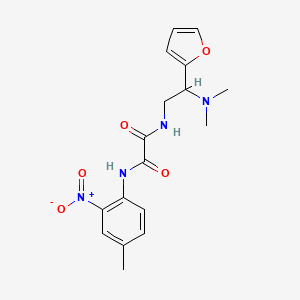

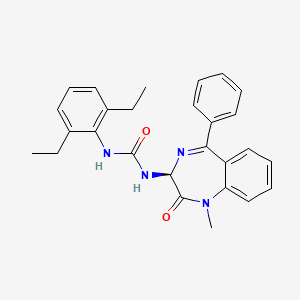

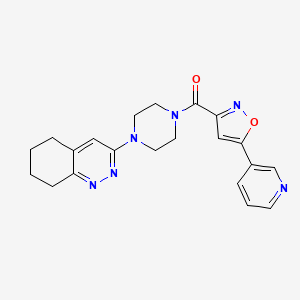

Spirocyclic Compounds in Drug Discovery

Spirocyclic compounds derived from or related to methyl 5-azaspiro[3.4]octane-8-carboxylate have been synthesized for their potential applications in drug discovery. D. Li, M. Rogers-Evans, and E. Carreira reported the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. Their work demonstrates the versatility of spirocyclic scaffolds in generating structurally diverse molecules for therapeutic exploration (Li et al., 2013).

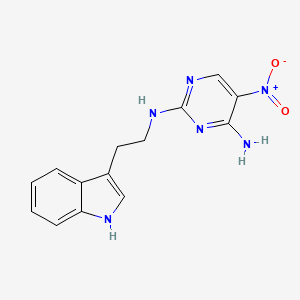

Cycloaddition Reactions for Spirocyclic Derivatives

The regioselective cycloaddition reactions involving methyl 5-azaspiro[3.4]octane-8-carboxylate derivatives have been studied for the synthesis of substituted spirocyclic compounds. A. Molchanov and T. Tran explored the cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to the formation of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This work exemplifies the utility of cycloaddition reactions in accessing spirocyclic structures with potential biological activity (Molchanov & Tran, 2013).

Removal of Carcinogenic Dyes

Spirocyclic compounds, including those based on methyl 5-azaspiro[3.4]octane-8-carboxylate, have also found application in environmental remediation. E. Akceylan, M. Bahadir, and M. Yılmaz synthesized a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene for the removal of water-soluble carcinogenic azo dyes. Their research demonstrates the efficiency of spirocyclic compounds in adsorbing and removing harmful dyes from aqueous solutions, with significant implications for environmental protection (Akceylan et al., 2009).

Propriétés

IUPAC Name |

methyl 5-azaspiro[3.4]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-10-9(7)4-2-5-9/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTKIXPQDYPIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC12CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-azaspiro[3.4]octane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)

![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2531757.png)